molecular formula C18H18O4 B15374947 Ethyl (acetyloxy)(diphenyl)acetate CAS No. 4406-92-2

Ethyl (acetyloxy)(diphenyl)acetate

Cat. No.: B15374947
CAS No.: 4406-92-2
M. Wt: 298.3 g/mol
InChI Key: YQGHSKFXAATHHI-UHFFFAOYSA-N
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Description

Ethyl diphenylacetate (CAS 3468-99-3), also known as diphenylacetic acid ethyl ester, is an ester derivative of diphenylacetic acid. Its structure consists of an ethyl ester group linked to a diphenylacetate moiety (O=C(OCC)C(C₆H₅)₂) . This compound is characterized by two phenyl groups attached to the central acetate core, conferring steric bulk and lipophilicity. It is widely utilized as a reference material in pharmaceutical synthesis, particularly in the production of loperamide and other active pharmaceutical ingredients (APIs) .

Properties

CAS No.

4406-92-2

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

ethyl 2-acetyloxy-2,2-diphenylacetate

InChI

InChI=1S/C18H18O4/c1-3-21-17(20)18(22-14(2)19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3

InChI Key

YQGHSKFXAATHHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences among ethyl diphenylacetate and analogous esters:

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Features
Ethyl diphenylacetate Two phenyl groups on acetate C₁₆H₁₆O₂ High lipophilicity due to aromatic rings
Ethyl 2-(4-aminophenoxy)acetate 4-Aminophenoxy group on acetate C₁₀H₁₃NO₃ Polar amino group enhances solubility
Ethyl (2,3-dichlorophenoxy)acetate 2,3-Dichlorophenoxy group on acetate C₁₀H₁₀Cl₂O₃ Electron-withdrawing Cl groups increase reactivity
Ethyl (2-tert-butylphenoxy)acetate Bulky tert-butyl group on phenoxy C₁₄H₂₀O₃ Steric hindrance impacts reaction kinetics
Ethyl 2-(2,4-dichloro-5-[(4-chlorobenzoyl)amino]phenoxy)acetate Multiple chloro and benzamido groups C₁₇H₁₄Cl₃NO₄ Complex substitution pattern for targeted bioactivity

Key Observations :

  • Lipophilicity: Ethyl diphenylacetate exhibits higher lipophilicity compared to compounds with polar substituents (e.g., amino or hydroxyl groups) .
  • Reactivity : Chlorinated derivatives (e.g., ) show enhanced electrophilicity, making them suitable for nucleophilic substitution reactions .
Ethyl Diphenylacetate
  • Route: Esterification of diphenylacetic acid with ethanol under acidic conditions.
  • Key Step : Acid-catalyzed condensation to form the ester bond .
Ethyl 2-(4-Aminophenoxy)acetate ()
  • Steps: Alkylation of p-nitrophenol with ethyl bromoacetate. Reduction of the nitro group to an amine using Fe/NH₄Cl.
  • Yield : 62% after recrystallization .
Ethyl (2,3-Dichlorophenoxy)acetate ()
  • Route: Direct alkylation of 2,3-dichlorophenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) Applications
Ethyl diphenylacetate Not reported δ 7.2–7.4 (m, 10H, Ar-H), δ 4.1 (q, OCH₂), δ 1.2 (t, CH₃) Pharmaceutical intermediate
Ethyl 2-(4-aminophenoxy)acetate 56–58 δ 6.62 (d, Ar-H), δ 4.65 (s, NH₂) Precursor for dual GK inhibitors
Ethyl (2,3-dichlorophenoxy)acetate Not reported δ 7.1–7.5 (m, Ar-H), δ 4.5 (s, OCH₂) Agrochemical synthesis

Notable Trends:

  • Melting Points: Amino-substituted derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding .
  • NMR Shifts : Aromatic protons in ethyl diphenylacetate appear as a multiplet at δ 7.2–7.4, distinct from chlorinated analogs (δ 7.1–7.5) .

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